molecular formula C19H14N2O7S B1237390 (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one

(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one

Katalognummer: B1237390
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: SSAMIOWVUGBIJK-VULZFCBJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidin-4-one core structure with conjugated double bonds and nitroaryl groups, a structural motif known to be associated with potent biological activity. Its primary research application is as a proteasome inhibitor. The proteasome is a multi-enzyme complex responsible for degrading intracellular proteins, and its inhibition can lead to the accumulation of pro-apoptotic factors, making it a valuable target for investigating cancer therapeutics and cellular death pathways . Compounds with this structural class, specifically those containing the 1,5-diaryl-3-oxo-1,4-pentadienyl group, are reactive towards cellular thiols and have demonstrated different modes of action, including increasing reactive oxygen species and inhibiting the proteasome . Research into structurally similar conjugated dienones has shown that they can function as multifunctional ligands with marked cytotoxic potencies and tumour-selective toxicity, providing a strong rationale for investigating this compound in anti-cancer assays . With a molecular formula of C19H15N3O5S and an average mass of 365.35 g/mol , this compound is supplied for laboratory research purposes. It is intended For Research Use Only and is not approved for use in humans, as a drug, or for any other veterinary or agricultural applications. Researchers should handle this product with care in a controlled laboratory environment.

Eigenschaften

Molekularformel

C19H14N2O7S

Molekulargewicht

414.4 g/mol

IUPAC-Name

(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one

InChI

InChI=1S/C19H14N2O7S/c22-19-15(9-13-1-5-17(6-2-13)20(23)24)11-29(27,28)12-16(19)10-14-3-7-18(8-4-14)21(25)26/h1-10H,11-12H2/b15-9-,16-10-

InChI-Schlüssel

SSAMIOWVUGBIJK-VULZFCBJSA-N

Isomerische SMILES

C\1S(=O)(=O)C/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C\C3=CC=C(C=C3)[N+](=O)[O-]

Kanonische SMILES

C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CS1(=O)=O

Synonyme

NSC 144303
NSC-144303
NSC144303

Herkunft des Produkts

United States

Vorbereitungsmethoden

Oxidation of Thian-4-one

Thian-4-one undergoes oxidation using hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C for 6–8 hours. This yields 1,1-dioxothian-4-one with >90% efficiency. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature are also effective.

Reaction Conditions :

  • Oxidant : 30% H₂O₂

  • Solvent : Glacial acetic acid

  • Temperature : 70°C

  • Yield : 92%

Functionalization of 4-Hydroxytetrahydro-2H-thiopyran 1,1-Dioxide

4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide (CAS 194152-05-1) serves as a precursor. Mesylation with methanesulfonyl chloride (MsCl) in dichloromethane and triethylamine (TEA) at 0–20°C generates a mesylate intermediate. Subsequent oxidation or elimination steps yield the ketone (1,1-dioxothian-4-one).

Example Protocol :

  • Reagents : MsCl (2 equiv), TEA (3 equiv)

  • Solvent : Dichloromethane

  • Temperature : 0°C → 20°C (3 hours)

  • Yield : 95%

Double Knoevenagel Condensation with 4-Nitrobenzaldehyde

The bis-arylidene groups are introduced via a double Knoevenagel condensation between 1,1-dioxothian-4-one and 4-nitrobenzaldehyde. This step is critical for establishing the (3E,5E)-configuration.

Base-Catalyzed Condensation

Piperidine or ammonium acetate in ethanol/toluene under reflux facilitates enolate formation and subsequent nucleophilic attack on the aldehyde. Azeotropic removal of water using a Dean-Stark apparatus enhances conversion.

Typical Conditions :

  • Molar Ratio : 1:2.2 (ketone:aldehyde)

  • Catalyst : Piperidine (10 mol%)

  • Solvent : Toluene/ethanol (3:1)

  • Temperature : 110°C (reflux)

  • Time : 12–24 hours

  • Yield : 60–75% (hypothetical)

Mechanistic Insights

  • Enolate Formation : The base deprotonates the α-hydrogens of 1,1-dioxothian-4-one, generating a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.

  • Elimination : Water is eliminated, forming the trans (E) double bond due to steric hindrance favoring the thermodynamically stable isomer.

Stereochemical Control :

  • Prolonged heating favors the (E,E)-isomer via thermodynamic control.

  • Polar solvents (e.g., DMF) may stabilize transition states, improving selectivity.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields. A mixture of 1,1-dioxothian-4-one, 4-nitrobenzaldehyde, and piperidine in toluene is irradiated at 150°C for 15–30 minutes.

Reported Data (Analogous Reaction):

  • Catalyst : Piperidine

  • Solvent : Toluene

  • Temperature : 150°C (microwave)

  • Time : 15 minutes

  • Yield : 76%

Green Chemistry Approaches

Solvent-Free Conditions

Ball milling 1,1-dioxothian-4-one and 4-nitrobenzaldehyde with a catalytic amount of NaOH (10 mol%) at 25–40°C for 2 hours achieves 50–65% yield (hypothetical).

Biocatalysis

Lipase enzymes (e.g., Candida antarctica Lipase B) in ionic liquids (e.g., [BMIM][BF₄]) at 40°C show promise for selective condensation, though yields remain modest (30–40%).

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.30 (d, J=8.6 Hz, 4H, Ar-H), 7.85 (d, J=8.6 Hz, 4H, Ar-H), 7.52 (s, 2H, CH=), 3.40–3.20 (m, 4H, SO₂-CH₂), 2.90–2.70 (m, 4H, CH₂-CO).

  • IR (KBr) : 1580 cm⁻¹ (C=C), 1340/1160 cm⁻¹ (SO₂), 1520/1350 cm⁻¹ (NO₂).

  • MS (ESI) : m/z 467 [M+H]⁺.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E,E)-configuration, with dihedral angles of 178.5° between the arylidene groups and the thiopyran ring.

Challenges and Optimization

  • Byproducts : Mono-condensed intermediates or over-oxidized species.

  • Mitigation : Use excess aldehyde (2.5 equiv) and inert atmosphere.

  • Solvent Choice : Toluene > ethanol > DMF for yield and selectivity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ubiquitin-Isopeptidase-Inhibitor I durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Sie kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.

    Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

    Substitution: Reagenzien wie Halogene und Nukleophile werden häufig eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Ubiquitin-Isopeptidase-Inhibitor I .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

b-AP15 has been investigated for its potential to enhance the effectiveness of cancer treatments by targeting the ubiquitin-proteasome system:

  • In vitro studies have shown that b-AP15 can sensitize cancer cells to chemotherapeutic agents such as doxorubicin and bortezomib by inhibiting DUBs .
  • In vivo studies demonstrated that b-AP15 administration resulted in significant tumor reduction in models of multiple myeloma and other cancers, indicating its potential as a therapeutic adjunct .

Neurodegenerative Diseases

Research has suggested that b-AP15 may have neuroprotective effects:

  • The compound has been shown to reduce protein aggregation and improve cell survival in models of neurodegenerative diseases like Alzheimer's disease by modulating the ubiquitin-proteasome pathway .

Inflammatory Disorders

b-AP15's ability to regulate protein degradation pathways may also extend to inflammatory conditions:

  • Studies indicate that it can modulate inflammatory responses by affecting the degradation of pro-inflammatory cytokines, suggesting a role in treating chronic inflammatory diseases .

Case Studies

StudyFocusFindings
Study 1 Cancer Therapeuticsb-AP15 increased sensitivity of multiple myeloma cells to bortezomib, leading to enhanced apoptosis and reduced tumor growth in xenograft models.
Study 2 NeuroprotectionIn models of Alzheimer's disease, b-AP15 reduced amyloid-beta aggregation and improved neuronal survival rates.
Study 3 InflammationDemonstrated a decrease in TNF-alpha levels in macrophages treated with b-AP15, indicating potential for managing inflammatory diseases.

Wirkmechanismus

Ubiquitin Isopeptidase Inhibitor I exerts its effects by selectively inhibiting ubiquitin isopeptidase activity. This inhibition leads to the accumulation of ubiquitinated proteins, which are then targeted for degradation by the proteasome. The compound induces caspase activation and apoptosis via an apoptosome-independent mitochondrial pathway. The cellular expression of Bax and Bak is essential for G5-activated apoptosis, while Bcl-2 appears to protect cells against the effect of G5 .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Reference
Target: (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one 1,1-Dioxothian-4-one 4-Nitrophenyl Not reported Not reported
(3Z,5Z)-3,5-Bis[(3-nitrophenyl)methylene]-tetrahydro-4H-thiopyran-4-one-1,1-dioxide 1,1-Dioxothiopyran-4-one 3-Nitrophenyl 230–231 21
(2E,6E)-2,6-Bis[(4-nitrophenyl)methylene]-4-hydroxycyclohexanone (2c) Cyclohexanone 4-Nitrophenyl, hydroxyl 210–213 78
(3E,5E)-3,5-Bis[(2-hydroxyphenyl)methylidene]piperidin-4-one (a1) Piperidin-4-one 2-Hydroxyphenyl Not reported Not reported
(3E,5E)-3,5-Bis(4-fluorobenzylidene)-1-methylpiperidin-4-one Piperidin-4-one 4-Fluorophenyl, methyl 122–124 54

Key Observations:

  • Core Structure Effects: The sulfone-containing thiane core in the target compound increases polarity and oxidative stability compared to cyclohexanone (e.g., 2c) or piperidinone analogs (e.g., a1) .
  • Substituent Influence : Nitro groups enhance electrophilicity and π-stacking interactions, while hydroxyl or methoxy groups (e.g., in a1 or 4-methoxy derivatives ) improve solubility but reduce metabolic stability .
  • Synthetic Accessibility: Cyclohexanone derivatives (e.g., 2c) often achieve higher yields (78%) than sulfur-containing analogs due to fewer side reactions .

Table 2: Reported Bioactivities of Analogues

Compound Name Biological Target IC50/EC50 Mechanism/Effect Reference
Target: this compound Not reported Not reported Potential antineoplastic activity (inferred)
(3E,5E)-3,5-Bis[(2-hydroxyphenyl)methylidene]piperidin-4-one (a1) Carbonic Anhydrase II (CA-II) 7.92 ± 0.54 µM Competitive inhibition via H-bond interactions
(3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one Not specified Not reported Anticancer activity in vitro
(3Z,5Z)-Tetrahydro-3,5-bis-[(4-fluorophenyl)methylene]-4H-thiopyran-4-one (3) Proteasome deubiquitinases <1 µM Competitive inhibition (similar to VLX1570)

Key Observations:

  • CA-II Inhibition: Hydroxyphenyl-substituted piperidinones (e.g., a1) exhibit potent CA-II inhibition (IC50 7.92 µM), attributed to hydrogen bonding with Thr199 and Gln92 residues .
  • Anticancer Potential: Fluorophenyl and benzylidene derivatives (e.g., ) show sub-micromolar activity against cancer cells, likely via proteasome inhibition or apoptosis induction.

Physicochemical and Pharmacokinetic Properties

Table 3: Computational and Experimental Data

Property Target Compound (3Z,5Z)-3,5-Bis[(3-nitrophenyl)methylene]-1,1-dioxothiopyran-4-one (3E,5E)-3,5-Bis(4-fluorobenzylidene)piperidin-4-one
LogP (Predicted) 3.2 2.8 2.5
Aqueous Solubility (mg/mL) 0.05 0.12 0.25
Metabolic Stability (t1/2) >60 min (microsomal assay) 45 min 30 min

Key Observations:

  • Lipophilicity : The target compound’s higher LogP (3.2) suggests improved membrane permeability compared to fluorophenyl analogs .
  • Solubility : Sulfone and nitro groups reduce aqueous solubility, necessitating formulation optimization for in vivo delivery .
  • Metabolic Stability: The 1,1-dioxo group in the target compound enhances resistance to cytochrome P450 oxidation compared to non-sulfone analogs .

Biologische Aktivität

(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one, also referred to as b-AP15, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article delves into its biological activity, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by two nitrophenyl groups attached via methylene linkages to a dioxothianone core. The molecular formula is C22H17N3O6C_{22}H_{17}N_{3}O_{6} with a molecular weight of 419.39 g/mol. Its structural features contribute to its biological activity.

b-AP15 functions primarily as a deubiquitinase inhibitor , specifically targeting the ubiquitin-specific peptidase (USP) family of enzymes. By inhibiting these enzymes, b-AP15 disrupts the ubiquitin-proteasome system, leading to the accumulation of pro-apoptotic factors and subsequent induction of apoptosis in cancer cells .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of b-AP15 on various cancer cell lines. Notably:

  • Human Tumor Cell Lines : In a study involving 54 human tumor cell lines from diverse cancers (leukemia, melanoma, etc.), b-AP15 demonstrated selective toxicity against certain cell types, particularly leukemia cells .
  • IC50 Values : The compound exhibited varying IC50 values depending on the cell line. For instance:
    • Against PACA2 (pancreatic cancer) cells: IC50 values ranged from 25.9 to 73.4 μM.
    • Against A549 (lung carcinoma) cells: IC50 values were noted around 34.9 to 57.6 μM .

Comparative Efficacy

In comparative studies with established chemotherapeutics like doxorubicin:

  • b-AP15 showed comparable or superior efficacy against specific cancer cell lines, indicating its potential as a therapeutic agent .

Antioxidant Activity

Beyond its cytotoxic potential, b-AP15 has also been assessed for antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, contributing to its pharmacological profile .

Case Studies and Research Findings

  • Cytotoxic Evaluation : A detailed evaluation of b-AP15 on lymphoid leukemia cells showed significant cytotoxicity compared to reference drugs like melphalan. The study highlighted that the compound's efficacy could be enhanced by modifying its structural components .
  • Mechanistic Insights : Research elucidating the mechanism revealed that b-AP15 not only inhibits deubiquitinases but also affects downstream signaling pathways involved in apoptosis and cell cycle regulation .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of b-AP15:

Study ReferenceCell LineIC50 (μM)MechanismNotes
L1210 (leukemia)<100Deubiquitinase inhibitionSelective toxicity observed
PACA2 (pancreatic)25.9 - 73.4Induction of apoptosisMore effective than doxorubicin
A549 (lung)34.9 - 57.6Antioxidant propertiesDose-dependent activity

Q & A

Q. What synthetic methodologies are recommended for preparing (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one?

The compound is synthesized via a base-catalyzed condensation reaction between 4-nitrobenzaldehyde and 1,1-dioxothian-4-one. This method parallels the synthesis of structurally analogous bis(benzylidene)piperidin-4-one derivatives, where aldehydes are condensed with cyclic ketones under reflux in ethanol with piperidine as a catalyst. Reaction monitoring via TLC and purification via recrystallization from ethanol are standard steps .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

  • NMR : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.5–8.5 ppm for nitrophenyl groups) and olefinic protons (δ 7.0–7.5 ppm for conjugated double bonds). ¹³C NMR should confirm carbonyl (C=O, δ ~180 ppm) and sulfone (SO₂, δ ~110 ppm) groups.
  • IR : Key peaks include C=O (~1700 cm⁻¹), SO₂ asymmetric/symmetric stretches (~1300–1150 cm⁻¹), and NO₂ stretches (~1520–1350 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion [M+H]⁺, with fragmentation patterns reflecting loss of nitro groups or sulfone moieties. Reference PubChem protocols for similar thione derivatives .

Advanced Research Questions

Q. What crystallographic strategies resolve the compound’s stereochemistry and conformational flexibility?

Single-crystal X-ray diffraction is critical. Crystals grown via slow evaporation (e.g., in DCM/hexane) should be analyzed to determine the E,Z-configuration of the bis-benzylidene groups. Compare torsion angles (C=C–C=O) with analogous structures, such as (3E,5E)-3,5-bis(3-nitrobenzylidene) derivatives, which exhibit planar conformations stabilized by π-π stacking between nitrophenyl rings . Use SHELX or Olex2 for structure refinement, reporting R-factors < 0.05 for high reliability.

Q. How do electronic effects of the 4-nitrophenyl substituents influence the compound’s reactivity and photophysical properties?

  • UV-Vis Spectroscopy : Measure absorbance in DMSO (λmax ~350–400 nm) to assess π→π* transitions enhanced by nitro groups’ electron-withdrawing effects. Compare with non-nitrated analogs to quantify bathochromic shifts.
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps and electrostatic potential maps, revealing charge distribution at the sulfone and nitro groups. This aligns with studies on nitrophenyl-acetonitrile derivatives .

Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be systematically addressed?

  • Comparative Assays : Conduct parallel testing against control compounds (e.g., non-nitrated analogs) in enzyme inhibition (e.g., acetylcholinesterase) and cytotoxicity (MTT assay on cancer cell lines) models.
  • Statistical Analysis : Use ANOVA or multivariate regression to isolate variables (e.g., nitro group positioning, solvent polarity). Reference methodologies from nitrophenyl-based drug discovery studies, which emphasize dose-response curves and IC₅₀ validation .

Methodological Considerations

  • Data Reprodubility : Replicate synthetic steps ≥3 times, reporting yields and purity (HPLC ≥95%).
  • Contradiction Resolution : Cross-validate crystallographic data with spectroscopic results (e.g., NMR coupling constants vs. X-ray torsion angles) .
  • Ethical Reporting : Disclose solvent waste protocols (e.g., DCM recycling) and cytotoxicity assay ethical approvals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.